molecular formula C29H32N2O6 B613621 Dde-D-Dab(Fmoc)-OH CAS No. 1263046-84-9

Dde-D-Dab(Fmoc)-OH

Cat. No.: B613621
CAS No.: 1263046-84-9
M. Wt: 504,59 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dde-D-Dab(Fmoc)-OH is a strategically protected derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab) and is an essential building block for complex solid-phase peptide synthesis (SPPS) . The molecule features orthogonal protection: the alpha-amino group is protected with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain gamma-amino group is protected with an acid-labile 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group . This protection scheme allows for the sequential, selective deprotection of either amino group during synthesis. The Dde group can be selectively removed with a mild hydrazine treatment, which leaves the Fmoc group and other acid-labile protections intact . This orthogonality is crucial for synthesizing complex peptides, such as those requiring lactam bridge cyclization for stabilizing secondary structures or acting as disulfide bond mimics . Its primary research value lies in the synthesis of branched peptides and the site-specific introduction of modifications, labels, or cyclization points, making it a versatile tool in drug development and biochemical research for creating peptides with enhanced stability and tailored biological functions . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQZWPYGWVUUEH-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Protection Strategy

The synthesis proceeds via sequential protection of Dab’s α- and γ-amino groups:

Step 1: γ-Amino Protection with Dde

  • Substrate : D-Dab-OH (commercially available or resolved from racemic mixtures).

  • Reagents : Dde-active ester (e.g., Dde-OPfp) in dimethylformamide (DMF) with diisopropylethylamine (DIEA).

  • Reaction :
    D-Dab-OH+Dde-OPfpDIEA, DMFDde-D-Dab-OH+pentafluorophenol\text{D-Dab-OH} + \text{Dde-OPfp} \xrightarrow{\text{DIEA, DMF}} \text{Dde-D-Dab-OH} + \text{pentafluorophenol}
    The reaction is monitored by thin-layer chromatography (TLC) or HPLC until completion (~4–6 h).

Step 2: α-Amino Protection with Fmoc

  • Reagents : Fmoc-Osu (succinimidyl ester) in dioxane/water (1:1) with sodium bicarbonate.

  • Reaction :
    Dde-D-Dab-OH+Fmoc-OsuNaHCO₃This compound+N-hydroxysuccinimide\text{Dde-D-Dab-OH} + \text{Fmoc-Osu} \xrightarrow{\text{NaHCO₃}} \text{this compound} + \text{N-hydroxysuccinimide}
    The product is isolated via precipitation in cold ether and purified by recrystallization.

Key Considerations :

  • Orthogonality : Dde stability to piperidine ensures Fmoc removal without side-chain deprotection.

  • Racemization Mitigation : Reactions are conducted at 0–4°C to preserve the D-configuration.

Solid-Phase Assisted Synthesis

For scale-up or combinatorial applications, resin-bound synthesis is employed:

Step 1: Resin Functionalization

  • Resin : Wang resin pre-loaded with hydroxymethylphenoxy linker.

  • Coupling : this compound is activated with HBTU/HOBt and coupled to the resin in DMF with DIEA.

Step 2: Iterative Deprotection and Elongation

  • Fmoc Removal : 20% piperidine in DMF (2 × 5 min).

  • Peptide Assembly : Standard Fmoc-SPPS cycles continue with subsequent amino acids.

Advantages :

  • Minimizes handling of intermediate compounds.

  • Enables on-resin cyclization or side-chain modifications post-Dde removal.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.42–7.31 (m, 6H, Fmoc and Dde), 4.21 (t, 1H, α-CH), 3.12 (m, 2H, γ-NH-Dde).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Stability Profiles

ConditionStability OutcomeSource
20% Piperidine in DMFFmoc removed; Dde intact
2% Hydrazine in DMFDde removed (t₁/₂ = 3 min)
TFA (50% in DCM)Fmoc and Dde stable

Applications in Peptide Synthesis

Branching and Cyclization

This compound enables site-specific modifications:

  • Branching : After Fmoc removal, the α-amino group is extended while the γ-Dde group is retained for later functionalization (e.g., glycosylation).

  • Cyclization : Hydrazine-mediated Dde cleavage exposes the γ-amino group for head-to-side-chain cyclization using coupling agents like HATU.

Orthogonal Deprotection Case Study

In a model peptide (Ala-Dde-D-Dab(Fmoc)-OH-Gly):

  • Fmoc Removal : 20% piperidine (2 × 5 min) yields Ala-Dde-D-Dab-OH-Gly.

  • Dde Removal : 2% hydrazine (3 × 3 min) exposes γ-NH₂ for coupling with fluorescein isothiocyanate (FITC).

Challenges and Optimization

Side Reactions

  • Dde Hydrolysis : Prolonged hydrazine exposure (>10 min) risks Dab backbone degradation.

  • Fmoc Racemization : Elevated temperatures during Fmoc installation promote D→L epimerization, necessitating low-temperature protocols.

Scalability Improvements

  • Continuous-Flow Synthesis : Hydrazine deprotection in flow reactors reduces reagent usage and improves reproducibility.

  • Microwave-Assisted Coupling : Reduces reaction times for Dde installation by 50% .

Chemical Reactions Analysis

Types of Reactions

“Dde-D-Dab(Fmoc)-OH” can undergo several types of reactions:

    Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the Dde group using hydrazine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

    Dde Deprotection: Hydrazine in DMF.

    Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF.

Major Products

    Deprotected Amino Acid: After removal of protecting groups.

    Peptide Chains: After coupling with other amino acids.

Scientific Research Applications

Peptide Synthesis

Dde-D-Dab(Fmoc)-OH is extensively used in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures. The Fmoc group serves as a protective group for the amino terminus, while the Dde group protects the side-chain amino group. This dual protection enables selective deprotection and facilitates the synthesis of peptides with specific sequences and functionalities.

Protein-Protein Interaction Studies

The compound aids in studying protein-protein interactions by enabling the synthesis of peptides that can mimic or disrupt these interactions. This application is crucial for understanding cellular signaling pathways and developing therapeutic strategies.

Peptide-Based Therapeutics

This compound is instrumental in designing peptide drugs. Its ability to form stable peptide bonds while allowing for site-specific modifications makes it suitable for developing therapeutics targeting various diseases.

Hydrogel Formation

The compound has been utilized in creating peptide-based hydrogels that support cell adhesion and proliferation. These hydrogels are valuable in tissue engineering and regenerative medicine.

Diagnostic Tools Development

In diagnostics, peptides synthesized using this compound can be employed as biomarkers or probes for detecting specific proteins or pathogens.

Case Study 1: Peptide Drug Development

A study highlighted the use of this compound in synthesizing a peptide drug targeting cancer cells. The synthesized peptide demonstrated enhanced binding affinity to cancer markers, showcasing the compound's utility in therapeutic applications.

Case Study 2: Hydrogel Applications

Research involving this compound led to the development of a hydrogel that promoted neural stem cell growth. The hydrogel's composition allowed for controlled release of growth factors, significantly enhancing cell survival rates in vitro.

Mechanism of Action

The compound itself does not have a specific mechanism of action, as it is a building block used in peptide synthesis. peptides synthesized using “Dde-D-Dab(Fmoc)-OH” can have various mechanisms of action depending on their sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Dde-D-Dab(Fmoc)-OH with structurally related Fmoc-protected amino acids:

Compound Protecting Groups Molecular Weight (g/mol) Deprotection Conditions Yield (%) Key Applications References
This compound α-Fmoc, side-chain Dde 504.57 Fmoc: Piperidine; Dde: Hydrazine 98% purity Orthogonal SPPS, dendrimers
Fmoc-Dab(DCP)-OH α-Fmoc, side-chain DCP* 466.15 DCP: Acid-sensitive 83 Peptide-drug conjugates
Dde-D-Orn(Fmoc)-OH α-Fmoc, side-chain Dde 518.60 Fmoc: Base; Dde: Hydrazine N/A Drug delivery, imaging probes
Fmoc-Lys(Boc)-OH α-Fmoc, side-chain Boc 437.50 Fmoc: Base; Boc: TFA 84–94 Dendrimers, branched peptides
Fmoc-Cys(Trt)-OH α-Fmoc, side-chain Trt 537.63 Trt: Mild acid (TFA) >95 Disulfide bond formation

*DCP = 2,6-dichlorophenol.

Key Research Findings

Orthogonal Deprotection Efficiency :

  • This compound’s Dde group shows >95% cleavage efficiency with hydrazine, leaving Fmoc intact, making it ideal for sequential modifications .
  • In contrast, Fmoc-Lys(Boc)-OH requires harsh trifluoroacetic acid (TFA) for Boc removal, risking side reactions in acid-sensitive sequences .

Synthetic Versatility :

  • Fmoc-Dab(DCP)-OH (83% yield) uses DCP, an acid-labile group, enabling selective deprotection under mild acidic conditions, but it lacks the orthogonality of Dde .
  • Fmoc-Cys(Trt)-OH achieves >95% purity with Trt, which is stable during Fmoc removal but requires TFA for cleavage, limiting compatibility with acid-labile residues .

Application-Specific Performance :

  • Dendrimer Synthesis : Fmoc-Lys(Boc)-OH and Fmoc-Lys(Fmoc)-OH yield 84–94% in lysine-based dendrimers, but their Boc/Fmoc duality complicates multi-step syntheses compared to this compound’s orthogonal strategy .
  • Imaging Probes : Dde-D-Orn(Fmoc)-OH (MW 518.6) is preferred for PET/MR imaging due to its longer side chain, though it shares Dde’s hydrazine sensitivity with this compound .

Stability and Handling

  • This compound is stable under standard SPPS conditions (DMF, piperidine) but requires anhydrous storage to prevent premature Dde hydrolysis .
  • Fmoc-Ser(Thp)-OH and Fmoc-Cys(Thp)-OH show variable stability in acidic media, with Thp (tetrahydropyranyl) deprotection occurring at pH < 3, unlike Dde’s hydrazine-specific cleavage .

Biological Activity

Dde-D-Dab(Fmoc)-OH, a derivative of 2,4-diaminobutyric acid (Dab), is an amino acid commonly utilized in peptide synthesis, particularly in the context of developing novel therapeutics. This article explores its biological activity through a review of recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Fmoc Group : A protective group that allows for selective deprotection during solid-phase peptide synthesis (SPPS).
  • Dde Group : An orthogonal protecting group for the γ-amino side chain of Dab, stable under standard Fmoc deprotection conditions but removable under specific conditions (e.g., hydrazine in DMF) .

Antimicrobial Activity

Research has demonstrated that peptides incorporating this compound exhibit significant antimicrobial properties. For instance, a study focused on the synthesis of cathelicidin analogs revealed that modifications involving Dde-Dab led to enhanced antimicrobial activity compared to their unmodified counterparts. This was attributed to structural changes that improved the peptides' interaction with microbial membranes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the introduction of Dde-Dab can affect the overall efficacy and stability of peptides. For example:

  • Lactam Formation : By incorporating Dde-Dab into cyclic peptides, researchers observed improved plasma stability and antimicrobial potency due to the rigidity introduced by lactam bridges .
  • Peptide Conformation : The presence of Dde influences peptide folding and stability, which are critical for biological activity .

Case Study 1: Polymyxin-Inspired Peptidomimetics

A study on polymyxin-inspired peptidomimetics utilized Dde-Dab to enhance the targeting of SARS-CoV-2. The research highlighted how modifying the side chain with Dde improved binding affinity and selectivity towards viral proteins, demonstrating its potential in antiviral drug development .

Case Study 2: Antimicrobial Peptide Development

In another investigation, researchers synthesized a series of antimicrobial peptides using Dde-Dab. These peptides were tested against various bacterial strains, showing promising results in terms of minimum inhibitory concentrations (MICs). The study concluded that Dde-Dab plays a crucial role in enhancing the bioactivity of these peptides .

Table 1: Summary of Biological Activities Associated with this compound

Activity Study Reference Findings
Antimicrobial Enhanced activity against Gram-positive bacteria
Antiviral Improved binding to SARS-CoV-2 proteins
Structural Stability Increased stability in plasma due to lactam formation

Q & A

Basic: What are the roles of the Dde and Fmoc protecting groups in solid-phase peptide synthesis (SPPS) using Dde-D-Dab(Fmoc)-OH?

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups serve as orthogonal protecting strategies in SPPS. The Fmoc group is base-labile, removed via piperidine (20% in DMF), while the Dde group is acid-labile, cleaved by hydrazine (2% in DMF) without affecting Fmoc. This orthogonality allows sequential deprotection, enabling precise side-chain modifications (e.g., bioconjugation or branching) during peptide assembly .

Advanced: How can researchers optimize orthogonal deprotection strategies for this compound in multi-step syntheses with competing reactive groups?

Optimization requires:

  • Sequential Deprotection Validation : Test Fmoc removal (piperidine) first, followed by Dde cleavage (hydrazine), using HPLC-MS to confirm no cross-reactivity.
  • Side Reaction Mitigation : For acid-sensitive residues (e.g., tert-butyl esters), reduce hydrazine exposure time to prevent premature deprotection.
  • Temperature Control : Conduct Dde removal at 4°C to minimize side reactions, as elevated temperatures may destabilize Fmoc-protected intermediates .

Basic: What are the recommended storage conditions and solubility optimization methods for this compound?

  • Storage : Store lyophilized powder at -20°C in anhydrous conditions. Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles; use within 1 month at -20°C or 6 months at -80°C.
  • Solubility : If precipitation occurs, warm the solution to 37°C with gentle sonication (10–15 min). Avoid aqueous buffers until incorporation into the peptide to prevent hydrolysis .

Advanced: How should researchers address unexpected side reactions during Dde removal in Fmoc-protected peptide sequences?

Contradictory data (e.g., incomplete Dde cleavage or Fmoc degradation) may arise from:

  • Residual Acidic Conditions : Ensure thorough neutralization after Fmoc deprotection (e.g., wash with 5% DIEA in DMF) before hydrazine treatment.
  • Hydrazine Purity : Use freshly prepared 2% hydrazine in DMF; aged solutions may form byproducts that attack Fmoc.
  • HPLC-MS Analysis : Monitor deprotection efficiency. If side products persist, switch to milder conditions (e.g., 1% hydrazine for 2 hr) .

Advanced: What analytical techniques are most effective for monitoring this compound incorporation and deprotection in complex peptides?

  • HPLC-MS : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) to track retention time shifts post-deprotection.
  • MALDI-TOF : Confirm molecular weight changes after Fmoc/Dde removal.
  • UV-Vis Spectroscopy : Monitor Fmoc cleavage at 301 nm and Dde removal at 280 nm for real-time analysis .

Basic: How does the stereochemistry of this compound influence peptide backbone conformation?

The D-configuration of Dab (diaminobutyric acid) introduces a right-handed helix bias in peptides, altering interaction with chiral targets (e.g., enzymes). Compare CD spectra of L- vs. D-configuration analogs to assess structural impacts on bioactivity .

Advanced: What strategies mitigate racemization during the coupling of this compound in automated SPPS?

  • Coupling Reagents : Use HATU/Oxyma Pure over DIC/HOBt to reduce racemization (1% vs. 5% byproduct).
  • Temperature : Perform couplings at 0–4°C to slow base-catalyzed racemization.
  • Monitoring : Analyze diastereomer formation via chiral HPLC with a Crownpak CR(+) column .

Basic: What is the role of Dab (diaminobutyric acid) in this compound for peptide drug design?

Dab provides a shorter side chain than lysine, reducing steric hindrance in constrained peptides (e.g., cyclic or β-hairpin structures). Its dual amino groups enable bifunctional modifications (e.g., PEGylation or fluorophore attachment) while maintaining peptide stability .

Advanced: How can researchers integrate this compound into peptide libraries for high-throughput screening?

  • Orthogonal Deprotection : Use Dde for selective on-resin labeling (e.g., fluorescein-azide via CuAAC click chemistry) post-Fmoc removal.
  • Automated Synthesis : Program SPPS protocols with intermediate hydrazine washes to enable site-specific modifications in library variants .

Advanced: What are the implications of conflicting solubility data for this compound in mixed solvent systems?

Contradictions arise from solvent polarity (e.g., DMSO vs. DMF). Resolve by:

  • Pre-Solvation : Pre-dissolve in minimal DMSO (5% v/v) before adding to DMF-based synthesis.
  • Co-Solvent Screening : Test trifluoroethanol (TFE) or NMP for improved solubility without side-chain aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.